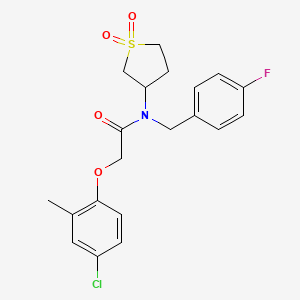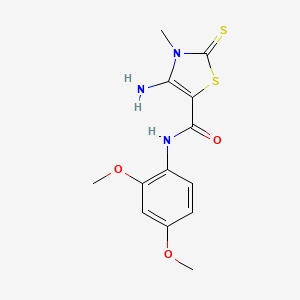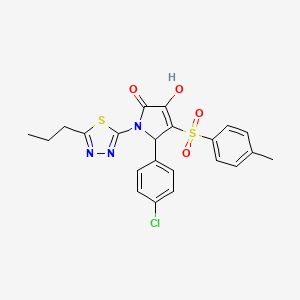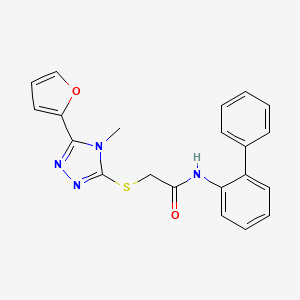![molecular formula C25H23N3OS B12131173 N-[(2E)-4-phenyl-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]benzamide](/img/structure/B12131173.png)
N-[(2E)-4-phenyl-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2E)-4-フェニル-2-(フェニルイミノ)-3-プロピル-2,3-ジヒドロ-1,3-チアゾール-5-イル]ベンザミドは、チアゾール誘導体のクラスに属する複雑な有機化合物です。この化合物は、チアゾール環、ベンザミド基、およびフェニルおよびプロピル置換基を含むユニークな構造によって特徴付けられます。
準備方法
合成経路と反応条件
N-[(2E)-4-フェニル-2-(フェニルイミノ)-3-プロピル-2,3-ジヒドロ-1,3-チアゾール-5-イル]ベンザミドの合成は、一般的に、適切な出発物質を制御された条件下で縮合させることを伴います。一般的な方法の1つは、塩基の存在下でチオアミドと置換ベンザルデヒドを反応させて、チアゾール環を形成するために環化させることを含みます。 反応条件には、エタノールやメタノールなどの溶媒を使用することが多く、反応を促進するために加熱が必要となる場合があります .
工業生産方法
工業的な設定では、この化合物の生産は、反応パラメータを正確に制御し、収率を向上させることができる連続フロー反応器を使用してスケールアップすることができます。 触媒の使用と最適化された反応条件は、合成プロセスの効率をさらに高めることができます .
化学反応の分析
反応の種類
N-[(2E)-4-フェニル-2-(フェニルイミノ)-3-プロピル-2,3-ジヒドロ-1,3-チアゾール-5-イル]ベンザミドは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、使用する酸化剤に応じて、スルホキシドまたはスルホンを形成するために酸化することができます。
還元: 還元反応は、イミン基をアミンに変換して、化合物の性質を変えることができます。
置換: フェニル基とプロピル基は、求電子置換反応または求核置換反応を起こすことができ、さまざまな誘導体の形成につながります.
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸が含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生み出す可能性があり、還元はアミンを生み出す可能性があります。 置換反応は、さまざまな官能基を持つ幅広い誘導体につながる可能性があります .
科学研究への応用
N-[(2E)-4-フェニル-2-(フェニルイミノ)-3-プロピル-2,3-ジヒドロ-1,3-チアゾール-5-イル]ベンザミドは、以下を含むいくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: この化合物は、抗菌剤として潜在的な可能性を示しており、研究では特定の細菌株に対する有効性が示されています.
医学: 研究では、抗がん剤としての可能性を探求しており、いくつかの研究では、癌細胞のアポトーシスを誘発する可能性が示唆されています.
科学的研究の応用
N-[(2E)-4-phenyl-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
作用機序
N-[(2E)-4-フェニル-2-(フェニルイミノ)-3-プロピル-2,3-ジヒドロ-1,3-チアゾール-5-イル]ベンザミドの作用機序は、特定の分子標的との相互作用を伴います。たとえば、抗菌剤としての役割では、この化合物は、細菌の細胞壁合成を阻害したり、膜の完全性を破壊したりする可能性があります。 癌研究では、カスパーゼの活性化とミトコンドリアからのシトクロムcの放出を通じてアポトーシスを誘発することが示されています .
類似の化合物との比較
類似の化合物
N-[(2E)-3,4-ジフェニル-2-(フェニルイミノ)-2,3-ジヒドロ-1,3-チアゾール-5-イル]ベンザミド: この化合物は、同様のチアゾール構造を共有していますが、チアゾール環の置換パターンが異なります.
2,3-ジメトキシベンザミド: さまざまな置換基を持つ別のベンザミド誘導体であり、化学的および生物学的な特性が異なります.
独自性
N-[(2E)-4-フェニル-2-(フェニルイミノ)-3-プロピル-2,3-ジヒドロ-1,3-チアゾール-5-イル]ベンザミドは、明確な化学反応性と生物活性を与えるフェニル基とプロピル基の特定の組み合わせにより、独特です。
類似化合物との比較
Similar Compounds
N-[(2E)-3,4-Diphenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide: This compound shares a similar thiazole structure but differs in the substitution pattern on the thiazole ring.
2,3-Dimethoxybenzamide: Another benzamide derivative with different substituents, leading to distinct chemical and biological properties.
Uniqueness
N-[(2E)-4-phenyl-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]benzamide is unique due to its specific combination of phenyl and propyl groups, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C25H23N3OS |
|---|---|
分子量 |
413.5 g/mol |
IUPAC名 |
N-(4-phenyl-2-phenylimino-3-propyl-1,3-thiazol-5-yl)benzamide |
InChI |
InChI=1S/C25H23N3OS/c1-2-18-28-22(19-12-6-3-7-13-19)24(27-23(29)20-14-8-4-9-15-20)30-25(28)26-21-16-10-5-11-17-21/h3-17H,2,18H2,1H3,(H,27,29) |
InChIキー |
JRKWJLJZAJNGAP-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=C(SC1=NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluorophenyl)aceta mide](/img/structure/B12131111.png)
![2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12131117.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12131119.png)
![N-(3,4-Dichloro-phenyl)-2-(2-oxo-5a,11b-dihydro-5H,6H-7-oxa-1,4-dithia-3-aza-cyclopenta[c]phenanthren-3-yl)-acetamide](/img/structure/B12131120.png)
![N-(3-Methoxy-phenyl)-2-(4-methyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide](/img/structure/B12131124.png)
![(5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12131136.png)
![N-(2-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12131142.png)
![N,N-diethyl-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12131149.png)


![N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12131161.png)
